

# Application Notes and Protocols for Iodide-Mediated Radical Reactions in Organic Chemistry

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## Compound of Interest

Compound Name: Iodide ion

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This document provides detailed application notes and experimental protocols for key iodide-mediated radical reactions in organic chemistry. These methodologies offer powerful and often milder alternatives to traditional ionic reactions for the formation of carbon-carbon and carbon-heteroatom bonds, finding significant application in the synthesis of complex molecules, including natural products and pharmaceutical agents.

## Iodide-Mediated Oxidative C-H Functionalization: Synthesis of Isatins

Isatins are valuable precursors in the synthesis of a wide range of bioactive compounds. Molecular iodine, in combination with dimethyl sulfoxide (DMSO), provides an efficient, metal-free method for the synthesis of isatins from various 2'-amino-substituted phenyl compounds through a domino reaction involving iodination, Kornblum oxidation, and intramolecular amidation.<sup>[1][2]</sup>

## Data Presentation: Substrate Scope for Isatin Synthesis

The following table summarizes the yields for the synthesis of various isatin derivatives using the iodine-DMSO system. This method demonstrates broad substrate tolerance.

Entry	Starting Material	Product	Yield (%)
1	2'-Aminophenylacetylene	Isatin	92
2	N-Methyl-2'-aminophenylacetylene	N-Methylisatin	85
3	5-Chloro-2'-aminophenylacetylene	5-Chloroisatin	88
4	2'-Aminostyrene	Isatin	82
5	2'-Amino- $\beta$ -ketoester	Isatin	78

Reaction conditions: Substrate (1 mmol), I<sub>2</sub> (0.2 equiv), DMSO (2 mL), 100 °C.

## Experimental Protocol: Synthesis of Isatin from 2'-Aminophenylacetylene

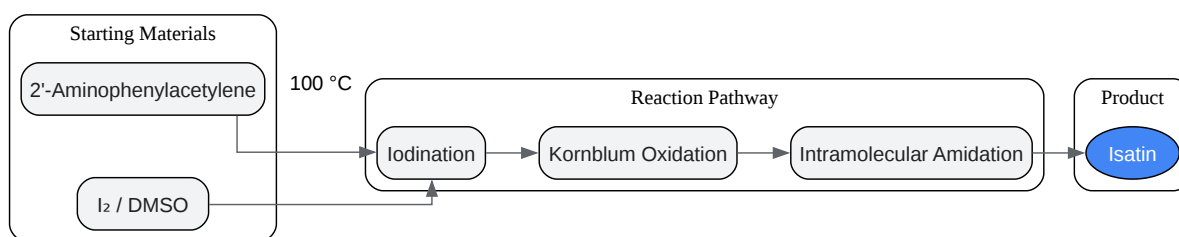
Materials:

- 2'-Aminophenylacetylene
- Molecular Iodine (I<sub>2</sub>)
- Dimethyl sulfoxide (DMSO), anhydrous
- Round-bottom flask
- Magnetic stirrer and stir bar
- Heating mantle or oil bath with temperature control
- Standard laboratory glassware for workup and purification

Procedure:

- To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2'-aminophenylacetylene (1 mmol).
- Add anhydrous DMSO (2 mL) to dissolve the starting material.
- Add molecular iodine (0.2 mmol, 0.2 equivalents) to the solution.
- Place the flask in a preheated oil bath or heating mantle set to 100 °C.
- Stir the reaction mixture vigorously at 100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, remove the flask from the heat and allow it to cool to room temperature.
- Pour the reaction mixture into a beaker containing ice-water, leading to the precipitation of the crude product.
- Collect the solid product by vacuum filtration and wash with cold water.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the pure isatin.

## Reaction Mechanism Workflow



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Caption: Domino reaction pathway for isatin synthesis.

## Iodide/Phosphine-Mediated Photoredox Decarboxylative Alkenylation

A combination of an iodide salt (e.g., NaI) and triphenylphosphine ( $\text{PPh}_3$ ) can act as a potent, metal-free photocatalytic system under visible light irradiation.<sup>[3][4]</sup> This system is particularly effective for decarboxylative reactions, enabling the formation of new C-C bonds. One notable application is the dual decarboxylative alkenylation of  $\alpha,\beta$ -unsaturated carboxylic acids with N-hydroxyphthalimide (NHP) esters of aliphatic carboxylic acids.<sup>[1]</sup>

### Data Presentation: Substrate Scope for Decarboxylative Alkenylation

The following table presents the yields for the photocatalytic dual decarboxylative alkenylation of various substrates.

Entry	$\alpha,\beta$ -Unsaturated Carboxylic Acid	NHP Ester of	Product	Yield (%)
1	Cinnamic acid	Cyclohexanecarboxylic acid	(E)-(3-cyclohexylprop-1-ene-1,1-diyl)dibenzene	85
2	Cinnamic acid	Adamantane-1-carboxylic acid	(E)-(3-(adamantan-1-yl)prop-1-ene-1,1-diyl)dibenzene	78
3	4-Chlorocinnamic acid	Cyclohexanecarboxylic acid	(E)-1,1-bis(4-chlorophenyl)-3-cyclohexylprop-1-ene	82
4	Cinnamic acid	Phenylacetic acid	(E)-(3,3-diphenylprop-1-ene-1,1-diyl)dibenzene	75

Reaction conditions:  $\alpha,\beta$ -Unsaturated carboxylic acid (0.5 mmol), NHP ester (0.75 mmol), NaI (0.1 mmol),  $\text{PPh}_3$  (0.1 mmol), Acetone (5 mL), Blue LEDs (456 nm), room temperature.

## Experimental Protocol: Photocatalytic Dual Decarboxylative Alkenylation

Materials:

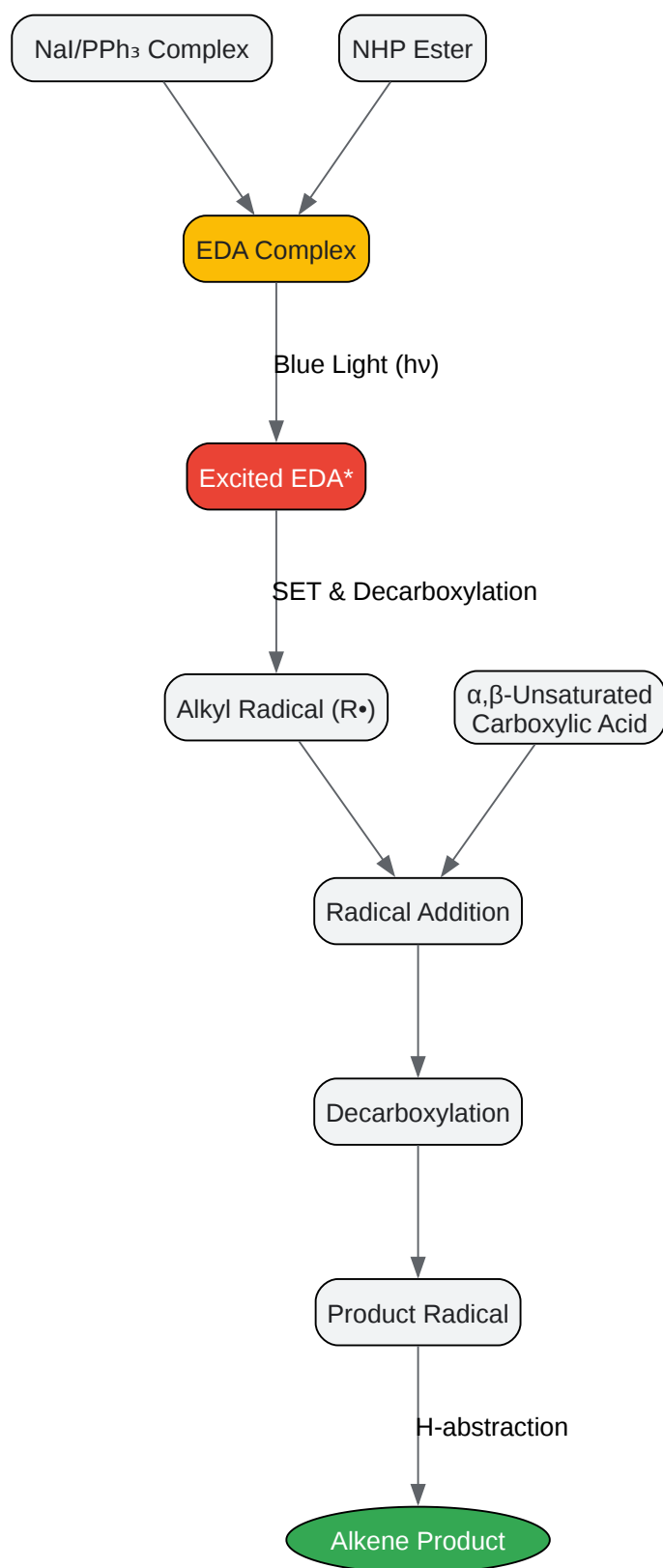
- $\alpha,\beta$ -Unsaturated carboxylic acid
- N-hydroxyphthalimide (NHP) ester of an aliphatic carboxylic acid

- Sodium iodide (NaI)
- Triphenylphosphine (PPh<sub>3</sub>)
- Acetone, anhydrous
- Schlenk tube or similar reaction vessel
- Magnetic stirrer and stir bar
- Blue LED light source (456 nm)
- Standard laboratory glassware for workup and purification

#### Procedure:

- To a Schlenk tube equipped with a magnetic stir bar, add the  $\alpha,\beta$ -unsaturated carboxylic acid (0.5 mmol), the NHP ester (0.75 mmol), sodium iodide (0.1 mmol), and triphenylphosphine (0.1 mmol).
- Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).
- Add anhydrous acetone (5 mL) via syringe.
- Place the reaction vessel approximately 5 cm from a blue LED light source and stir vigorously at room temperature.
- Monitor the reaction by TLC.
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Purify the residue by flash column chromatography on silica gel using a suitable eluent to yield the desired product.

## Signaling Pathway of Photocatalytic Cycle



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Caption: Iodide/phosphine photoredox catalytic cycle.

# Samarium(II) Iodide-Mediated Radical Cyclizations in Natural Product Synthesis

Samarium(II) iodide ( $\text{SmI}_2$ ) is a powerful single-electron transfer reagent widely used in organic synthesis, particularly for promoting radical cyclization reactions to construct complex cyclic systems found in natural products.<sup>[5][6]</sup> These reactions often proceed with high stereoselectivity.<sup>[5]</sup>

## Data Presentation: $\text{SmI}_2$ -Mediated Ketyl-Alkene Cyclization

The following table provides examples of  $\text{SmI}_2$ -mediated ketyl-alkene cyclizations used in the synthesis of natural product precursors, highlighting the diastereoselectivity of the reaction.

Entry	Substrate	Product	Yield (%)	Diastereomeric Ratio (dr)
1	(E)-7-phenyl-7-(tosyloxy)hept-2-en-4-one	1-hydroxy-1-methyl-2-((E)-styryl)cyclopentane	75	95:5
2	6-hepten-2-one	1,2-dimethylcyclopentan-1-ol	80	90:10
3	(E)-1-(2-allylphenyl)ethan-1-one	1-(1-hydroxyethyl)-2,3-dihydro-1H-inden-2-ol	85	>98:2

Reaction conditions: Substrate (0.5 mmol),  $\text{SmI}_2$  (2.2 equiv in THF), THF, -78 °C to rt.

## Experimental Protocol: General Procedure for $\text{SmI}_2$ -Mediated Radical Cyclization

Materials:



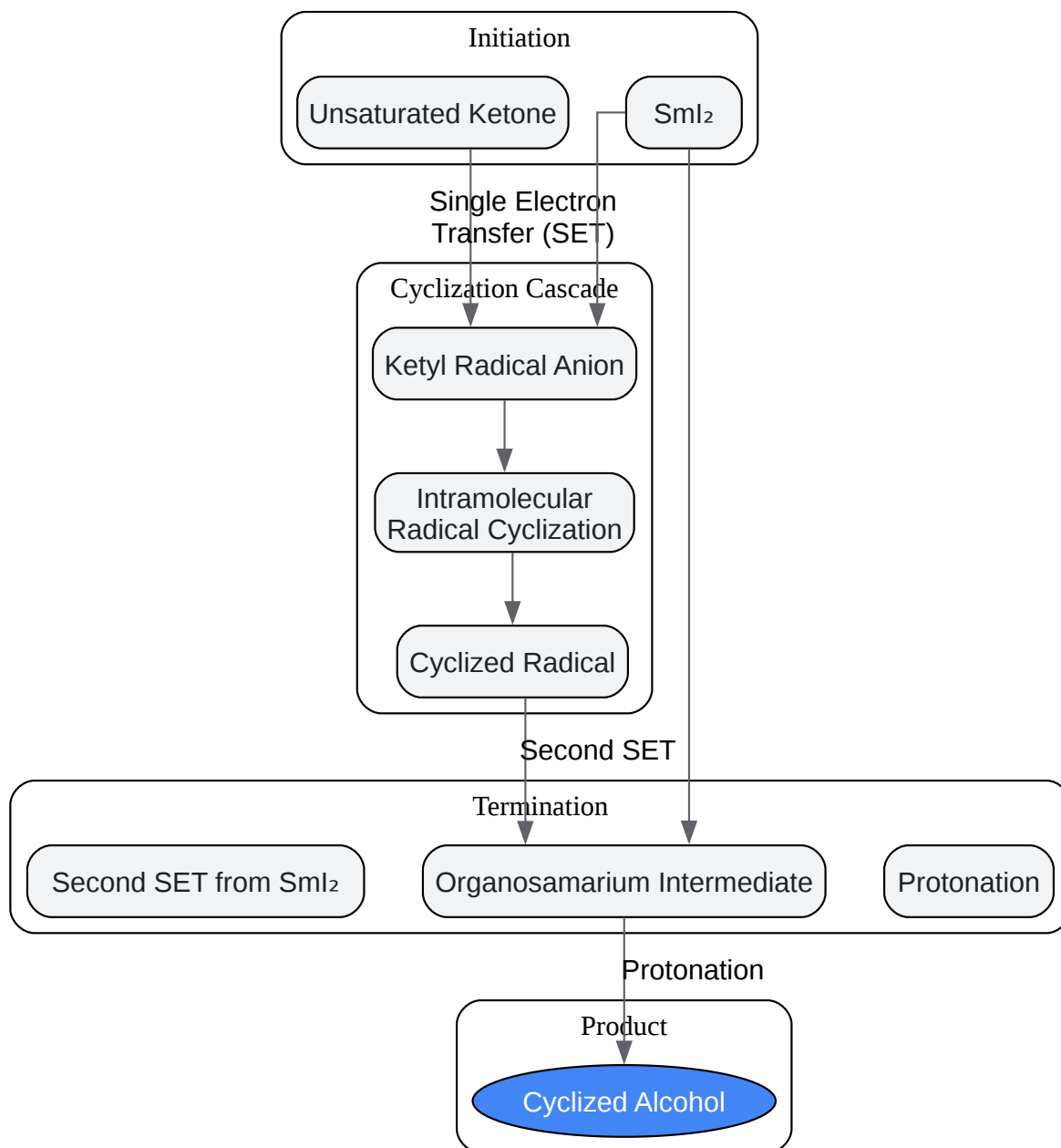
- Substrate (e.g., an unsaturated ketone or aldehyde)
- Samarium(II) iodide ( $\text{SmI}_2$ ) solution in THF (typically 0.1 M)
- Anhydrous tetrahydrofuran (THF)
- Proton source (e.g., methanol or tert-butanol)
- Schlenk flask or three-necked round-bottom flask
- Inert atmosphere (argon or nitrogen)
- Standard laboratory glassware for workup and purification

Procedure:

- Set up a flame-dried Schlenk flask under an inert atmosphere.
- Add a solution of the substrate (0.5 mmol) in anhydrous THF to the flask.
- Cool the solution to  $-78\text{ }^{\circ}\text{C}$  using a dry ice/acetone bath.
- Slowly add the  $\text{SmI}_2$  solution in THF (2.2 equivalents) dropwise to the stirred substrate solution. The characteristic deep blue or green color of the  $\text{SmI}_2$  solution should disappear upon reaction.
- After the addition is complete, stir the reaction at  $-78\text{ }^{\circ}\text{C}$  for the specified time, monitoring by TLC.
- Quench the reaction by the addition of a proton source (e.g., methanol) or a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt).
- Allow the mixture to warm to room temperature.
- Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purify the crude product by flash column chromatography.

## Logical Relationship in Sml<sub>2</sub>-Mediated Cyclization



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Caption: Key steps in Sml<sub>2</sub>-mediated radical cyclization.

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